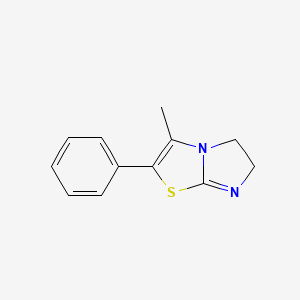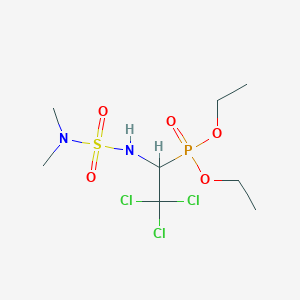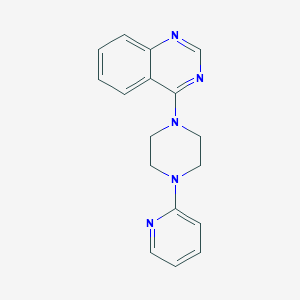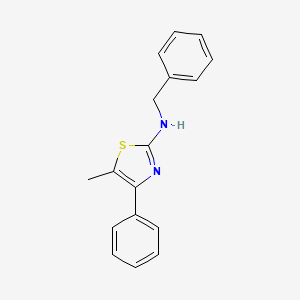![molecular formula C16H12N2O3 B7519219 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid (MPOBA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the oxadiazole family of compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is not fully understood. However, it is believed that 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid exerts its effects by interacting with various enzymes and receptors in the body. For example, 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has also been found to interact with certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has been found to exhibit anticancer properties, which may make it useful in the treatment of various types of cancer.
実験室実験の利点と制限
One of the advantages of using 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid in lab experiments is its high yield and purity. The synthesis method for 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is simple and efficient, and the purity of the product can be easily obtained through recrystallization. Additionally, 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has been found to exhibit various biochemical and physiological effects, which make it useful in a wide range of scientific research applications.
However, there are also limitations to using 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid in lab experiments. For example, the mechanism of action of 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, the potential side effects of 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid are not well known, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research on 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid. One potential direction is to investigate its potential use as an antibacterial and antifungal agent. Another potential direction is to investigate its potential use as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid and its potential side effects. Overall, 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a promising compound that has the potential to be useful in a wide range of scientific research applications.
合成法
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylphenylhydrazine with 2-nitrobenzoyl chloride in the presence of triethylamine to yield 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid. The yield of the synthesis is high, and the purity of the product can be easily obtained through recrystallization.
科学的研究の応用
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has been found to exhibit various scientific research applications. It has been studied for its potential use as an antibacterial, antifungal, and anticancer agent. 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has also been studied for its potential use as an antioxidant, anti-inflammatory, and neuroprotective agent. Its ability to inhibit the activity of certain enzymes and receptors has also been investigated.
特性
IUPAC Name |
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-8-11(9-7-10)14-17-18-15(21-14)12-4-2-3-5-13(12)16(19)20/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIHHVHBGIAIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)

![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)

![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)

